Benzene, 1-ethenyl-4-(methylthio)-

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-ethenyl-4-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 4-bromothioanisole with vinyl magnesium bromide in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of Benzene, 1-ethenyl-4-(methylthio)- typically involves large-scale Heck reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and the concentration of reactants and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-ethenyl-4-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Ethyl-substituted derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Weight : 118.1757 g/mol

- CAS Registry Number : 622-97-9

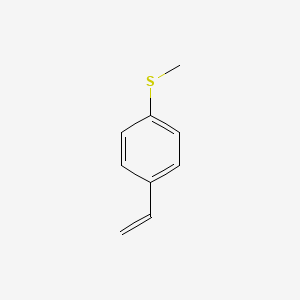

- Chemical Structure : The compound features a benzene ring substituted with a vinyl group and a methylthio group at the para position.

Synthesis Applications

Benzene, 1-ethenyl-4-(methylthio)- serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Polymerization : It can undergo free radical polymerization to produce polymers such as poly(4-methylstyrene), which is useful in creating materials with specific thermal and mechanical properties.

- Functionalization : This compound can be further modified to introduce various functional groups, enhancing its utility in synthesizing pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving Benzene, 1-ethenyl-4-(methylthio)-

| Reaction Type | Description | Example Products |

|---|---|---|

| Free Radical Polymerization | Formation of poly(4-methylstyrene) | Thermoplastic materials |

| Electrophilic Substitution | Introduction of functional groups | Various derivatives |

| Cross-Coupling Reactions | Formation of complex organic molecules | Advanced pharmaceuticals |

Polymer Production

The polymerization of Benzene, 1-ethenyl-4-(methylthio)- leads to materials that exhibit unique properties suitable for various applications:

- Thermal Stability : Polymers derived from this compound demonstrate high thermal resistance, making them suitable for applications in high-temperature environments.

- Chemical Resistance : The presence of the methylthio group enhances the chemical stability of the resulting polymers against solvents and acids.

Biological Research Applications

Recent studies have explored the biological activity of Benzene, 1-ethenyl-4-(methylthio)-:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or preservatives.

- Cellular Studies : The compound's interaction with cellular mechanisms has been studied to understand its effects on cell proliferation and apoptosis.

Case Study 1: Polymerization Techniques

A study published in Journal of Polymer Science examined the polymerization kinetics of p-methylstyrene using various initiators. The findings suggested that the choice of initiator significantly affects the molecular weight and polydispersity index of the resulting polymer, indicating potential for tailored material properties for specific applications.

Case Study 2: Antimicrobial Properties

In a recent investigation published in Applied Microbiology, derivatives of Benzene, 1-ethenyl-4-(methylthio)- were tested against several pathogenic bacteria. Results showed that certain derivatives inhibited bacterial growth effectively, suggesting their potential use in medical applications as antimicrobial agents.

Wirkmechanismus

The mechanism of action of Benzene, 1-ethenyl-4-(methylthio)- involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the methylthio group can undergo oxidation or reduction. These reactions can alter the compound’s chemical properties and its interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzene, 1-methyl-4-(1-methylethenyl)-:

Styrene: A simpler analog with only a vinyl group attached to the benzene ring.

Thioanisole: Contains a methylthio group attached to the benzene ring but lacks the vinyl group.

Uniqueness

Benzene, 1-ethenyl-4-(methylthio)- is unique due to the presence of both a vinyl and a methylthio group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .

Biologische Aktivität

Benzene, 1-ethenyl-4-(methylthio)-, also known as 4-methylthiostyrene, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antibacterial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

Benzene, 1-ethenyl-4-(methylthio)- has the molecular formula and features a vinyl group attached to a methylthio-substituted benzene ring. This structure contributes to its reactivity and biological activity.

Antibacterial Activity

Research indicates that compounds related to 4-(methylthio)benzaldehyde exhibit significant antibacterial properties. A study synthesized Schiff bases derived from this compound and tested their activity against various pathogenic bacteria such as E. coli, P. fluorescens, M. luteus, and B. subtilis. Among these derivatives, certain compounds demonstrated notable antibacterial activity, particularly compounds 3g, 3h, and 3i, which showed strong inhibition against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Schiff Bases Derived from 4-(Methylthio)benzaldehyde

| Compound | Activity Against E. coli | Activity Against B. subtilis | Zone of Inhibition (mm) |

|---|---|---|---|

| 3g | Yes | Yes | 15 |

| 3h | Yes | Yes | 18 |

| 3i | Yes | Moderate | 12 |

Cytotoxicity and Antioxidant Activity

In addition to antibacterial properties, the synthesized compounds were evaluated for cytotoxic effects using the trypan blue exclusion method. The results indicated that many derivatives exhibited varying degrees of cytotoxicity against human peripheral lymphocytes. Compounds like 3b were identified as effective radical scavengers in antioxidant assays, suggesting a dual role in combating oxidative stress while also exerting cytotoxic effects on cancerous cells .

The biological activity of benzene derivatives can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Metabolites of benzene can lead to the formation of ROS, which may induce oxidative stress in cells, contributing to cytotoxicity and potential carcinogenic effects .

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cellular signaling pathways, such as MAP kinases .

- Genetic Damage : The metabolism of benzene can result in genetic damage through the formation of toxic metabolites that affect bone marrow cells, leading to conditions such as leukemia .

Case Studies

A case study highlighted the risk assessment associated with benzene exposure, demonstrating its potential for causing genetic damage through its metabolites. This study emphasized the importance of understanding individual variations in metabolic responses due to genetic polymorphisms affecting enzyme activity .

Eigenschaften

IUPAC Name |

1-ethenyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYMDDZMQJEHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343694 | |

| Record name | 4-methylthiostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18760-11-7 | |

| Record name | 4-methylthiostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.